molecular formula C25H22ClNO2 B2633072 [4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](phenyl)methanone CAS No. 1005240-76-5

[4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](phenyl)methanone

Cat. No.: B2633072
CAS No.: 1005240-76-5
M. Wt: 403.91
InChI Key: GUAHHIHOYRGRSC-UHFFFAOYSA-N
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Description

4-Benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyrrole ring substituted with benzoyl, chlorophenyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Substitution with Chlorophenyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the tetrahydropyrrole ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even fully reducing the tetrahydropyrrole ring to a pyrrolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, fully reduced pyrrolidine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical reactions that can modify its properties to suit specific applications.

Mechanism of Action

The mechanism by which 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-5-phenyl-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    4-Benzoyl-5-(4-methylphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: Substitution with a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.

Uniqueness

The presence of the chlorophenyl group in 4-benzoyl-5-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone distinguishes it from similar compounds, potentially enhancing its reactivity and specificity in chemical reactions and biological interactions. This unique substitution pattern can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

[4-benzoyl-5-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO2/c1-27-16-21(24(28)18-8-4-2-5-9-18)22(25(29)19-10-6-3-7-11-19)23(27)17-12-14-20(26)15-13-17/h2-15,21-23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAHHIHOYRGRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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